1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H11F2N3 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-2-4-10-6-3-5-12(11-6)7(8)9/h3,5,7H,2,4H2,1H3,(H,10,11) |
InChI Key |
UUTSUPDFIXNRID-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrazoles using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of difluoromethylated pyrazoles can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety . These methods often utilize fluorinated reagents and catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce various difluoromethylated derivatives .
Scientific Research Applications
It appears that the user is asking about the applications of a compound with a slightly different name, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine, rather than 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine, for which there is little to no information. The following article will focus on {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine and related compounds.
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a pyrazole derivative with a unique molecular structure and potential biological activities, making it valuable in medicinal chemistry. Pyrazole derivatives are known for diverse pharmacological properties . The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine has applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing more complex molecules.
- Medicine It is investigated for potential therapeutic properties.
- Industry It is utilized in the production of materials with specific properties.
Biological Activities
Pyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Effects Pyrazole compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity Some studies show that pyrazole derivatives possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
- Antifungal Properties A series of pyrazole derivatives have been evaluated for their antifungal activity against phytopathogenic fungi, with some exhibiting significant inhibitory effects on fungal growth.
Antifungal Activity
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activity against seven phytopathogenic fungi. Certain derivatives displayed moderate to excellent antifungal activities, suggesting potential applications in agriculture as fungicides.
Anti-inflammatory Activity
Pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), highlighting their potential use in managing inflammatory diseases.
Similar Compounds
Some compounds share structural similarities with 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in fungicide synthesis.
- 3-(Difluoromethyl)-1H-pyrazole is known for its versatility in organic synthesis.
Other pyrazole derivatives have shown various activities:
- Compound 168 displayed maximum activity against E. coli, S. aureus, P. aeruginosa, K. pneumonia and for their antifungal activity against A. flavus, A. fumigates, P. marneffei and T. mentagrophytes .
- Compound 169 exhibited good antibacterial and antifungal activity with a MIC value of 12.5 mg/mL .
- Compound 171 showed good to excellent antimicrobial activity at MIC values of 0.0025 to 12.5 µg/mL against selected pathogenic bacteria and fungi .
- N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (190 ) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
- Compound 191 was found moderately active against A. fumigatus, P. notatum, B. subtilis and E. coli with MIC values of 48, 46, 44 and 87 µg/mL, respectively .
- Compound 192 had the most potent activity against Fusarium oxysporum f.sp albedinis FAO with n IC50value of 0.055 µM .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Fluorine and Alkyl Groups
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7)
- Core Structure : Pyrazole with a methyl group at position 1 and a trifluoromethyl group at position 5.
- Key Differences :
- The trifluoromethyl group at position 5 is strongly electron-withdrawing, which may enhance metabolic stability compared to the difluoromethyl group in the target compound .
- The absence of an N-propyl chain reduces lipophilicity (molecular weight: 177.12 vs. ~305.76 for a related difluoromethyl analog ).
- Synthesis : Typically achieved via nucleophilic substitution or coupling reactions, though yields for such compounds often range between 15–35% .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole with a pyridinyl group at position 1 and a cyclopropylamine at position 4.
- Synthesis : Involves copper-catalyzed coupling (17.9% yield) and chromatographic purification, a method applicable to the target compound’s synthesis .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Core Structure : Pyrazole with a methyl group at position 1 and a pyridinyl group at position 3.
- ESIMS m/z 203 ([M+H]+) indicates a lower molecular weight compared to fluorinated analogs .
Fluorine Substituent Impact
- Difluoromethyl vs. Trifluoromethyl :
- Fluorine vs. Non-Fluorinated Analogs: Fluorination at position 1 in the target compound likely enhances bioavailability compared to non-fluorinated pyrazoles, as seen in other fluorinated drugs .
Physicochemical Properties
Biological Activity
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
The molecular formula of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine is C11H15F2N5, with a molecular weight of approximately 255.27 g/mol. The compound features a difluoromethyl group which enhances its binding affinity to biological targets, making it a candidate for drug development.
The mechanism of action involves the interaction of the difluoromethyl group with specific enzymes or receptors, modulating their activities. The pyrazole ring contributes to the compound's stability and bioavailability. Notably, it has been shown to inhibit succinate dehydrogenase activity, which is crucial for cellular respiration in fungi, indicating its potential as an antifungal agent.
Antimicrobial Properties
Research has demonstrated that 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine exhibits significant antimicrobial activity against various pathogens. For instance, preliminary studies suggest its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways related to fungal growth. Its inhibitory effects on specific enzymes suggest potential applications in treating fungal infections and possibly other diseases where enzyme modulation is beneficial .
Case Studies
- Antifungal Activity : A study evaluated the effectiveness of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine against Botrytis cinerea, a common plant pathogen. The results indicated that the compound significantly inhibited fungal growth, suggesting its utility in agricultural applications as a fungicide .
- Antiproliferative Effects : In vitro studies on cancer cell lines showed that derivatives of pyrazole compounds exhibit varying degrees of antiproliferative activity. Specifically, compounds similar to 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine demonstrated selective toxicity towards cancer cells while sparing normal cells .
Data Table: Biological Activities of 1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyrazole derivatives typically involves coupling reactions under transition metal catalysis. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used to synthesize structurally similar N-substituted pyrazoles, achieving moderate yields (~17–40%) . To optimize yields:
- Base Selection: Use cesium carbonate for deprotonation, as it enhances nucleophilic substitution in polar aprotic solvents.
- Catalyst Screening: Test copper(I) or palladium catalysts for cross-coupling efficiency.
- Purification: Employ gradient elution (e.g., ethyl acetate/hexane) during column chromatography to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions and amine proton environments. For example, pyrazole ring protons typically appear as doublets (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI-HRMS (e.g., [M+H] ion) .
- X-ray Crystallography: Resolve ambiguous structures using SHELXL for refinement and ORTEP-3 for 3D visualization .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties and bioavailability of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine compared to non-fluorinated analogs?
Methodological Answer: The difluoromethyl group (-CFH) introduces strong electron-withdrawing effects, which:
- Modulate pKa: Reduce basicity of the adjacent amine, enhancing membrane permeability .
- Metabolic Stability: Fluorine’s electronegativity mitigates oxidative metabolism, prolonging half-life.
- Validation: Compare logP and solubility profiles with non-fluorinated analogs via HPLC or shake-flask methods .
Q. What computational modeling approaches are recommended to study the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability in binding pockets .
Q. How should researchers address contradictory crystallographic data observed in different polymorphic forms of this compound?
Methodological Answer:
- Data Reconciliation: Cross-validate using multiple techniques:
- PXRD: Compare experimental and simulated patterns to identify polymorphs.
- Thermal Analysis: Perform DSC/TGA to detect phase transitions.
- Refinement Protocols: Apply SHELXL constraints for disordered atoms and hydrogen-bonding networks .
- Machine Learning: Train models on Cambridge Structural Database (CSD) entries to predict stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
